molecular formula C11H12FN B10756691 (1Z)-4-(4-Fluorophenyl)-2-methylidenebutan-1-imine

(1Z)-4-(4-Fluorophenyl)-2-methylidenebutan-1-imine

Cat. No.: B10756691
M. Wt: 177.22 g/mol
InChI Key: CFVUPEQWSFCCFT-UHFFFAOYSA-N
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Description

(1Z)-4-(4-Fluorophenyl)-2-methylidenebutan-1-imine is a chemical compound characterized by the presence of a fluorophenyl group and a methylidene group attached to a butan-1-imine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-4-(4-Fluorophenyl)-2-methylidenebutan-1-imine typically involves the condensation of 4-fluorobenzaldehyde with a suitable amine under specific reaction conditions. One common method involves the use of a base catalyst to facilitate the formation of the imine bond. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1Z)-4-(4-Fluorophenyl)-2-methylidenebutan-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce fluorophenylamines.

Scientific Research Applications

(1Z)-4-(4-Fluorophenyl)-2-methylidenebutan-1-imine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1Z)-4-(4-Fluorophenyl)-2-methylidenebutan-1-imine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-1-[1-(4-Fluorophenyl)ethylidene]-2-(2-methylphenyl)hydrazine
  • N’-[(1Z)-(4-Fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Uniqueness

(1Z)-4-(4-Fluorophenyl)-2-methylidenebutan-1-imine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-methylidenebutan-1-imine

InChI

InChI=1S/C11H12FN/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-8,13H,1-3H2

InChI Key

CFVUPEQWSFCCFT-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC1=CC=C(C=C1)F)C=N

Origin of Product

United States

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